molecular formula C21H15N5S B2677570 2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868968-07-4

2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2677570
CAS No.: 868968-07-4
M. Wt: 369.45
InChI Key: RXTYVHWHPUZWNU-UHFFFAOYSA-N
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Description

The compound 2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system with a sulfur atom bridging the triazole and pyridazine rings. Key structural attributes include:

  • Position 3: A pyridine substituent, contributing to π-π stacking interactions in biological targets.
  • Position 6: A naphthalen-1-ylmethyl sulfanyl group, introducing hydrophobicity and steric bulk.

The sulfanyl moiety at position 6 may influence solubility and binding kinetics, as seen in structurally related compounds ().

Properties

IUPAC Name

6-(naphthalen-1-ylmethylsulfanyl)-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S/c1-2-9-17-15(6-1)7-5-8-16(17)14-27-20-12-11-19-23-24-21(26(19)25-20)18-10-3-4-13-22-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTYVHWHPUZWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions. The naphthalene moiety is then introduced through a nucleophilic substitution reaction, where the naphthalen-1-ylmethyl group is attached to the sulfur atom of the triazolopyridazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The naphthylmethyl-sulfanyl (-S-CH2-naphthyl) group is a key site for chemical transformations:

  • Oxidation :
    The sulfanyl group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO2-) using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. For example, similar triazolo-pyridazine derivatives showed sulfone formation under mild oxidative conditions (60°C, H2O2/AcOH, 2 h) .
    Reaction Example :
    Compound+H2O2AcOHSulfone derivative\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Sulfone derivative}

  • Nucleophilic Substitution :
    The sulfanyl group may act as a leaving group in displacement reactions. In analogs, substitution with amines (e.g., piperidine) or thiols under basic conditions (K2CO3/DMF, 80°C) yielded modified derivatives .

Functionalization of the Pyridine Ring

The pyridine substituent participates in electrophilic and coordination chemistry:

  • Halogenation :
    Directed ortho-metalation (using LDA or n-BuLi) followed by quenching with electrophiles (e.g., I2, Br2) introduces halogens at the pyridine’s C-3 position. This strategy is common in triazolo-pyridazine systems to enable cross-coupling reactions .

  • Coordination Chemistry :
    The pyridine nitrogen can coordinate to transition metals (e.g., Pd, Cu), facilitating catalytic processes like Suzuki-Miyaura couplings. For instance, Pd(OAc)2-mediated coupling with aryl boronic acids produced biaryl derivatives in related compounds .

Triazolo-Pyridazine Core Modifications

The triazolo[4,3-b]pyridazine scaffold displays reactivity at the triazole N-atoms and pyridazine ring:

  • Alkylation/Acylation :
    The N-1 position of the triazole ring undergoes alkylation with alkyl halides (e.g., MeI, benzyl bromide) in the presence of NaH (THF, 0°C to RT). Acylation with anhydrides (e.g., Ac2O) is also feasible .

  • Cycloaddition Reactions :
    The electron-deficient triazole ring participates in [3+2] cycloadditions with alkynes or nitrile oxides, forming fused heterocycles. Such reactions are documented in structurally related triazolo-pyridazines .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated at pyridine or pyridazine positions) engage in cross-coupling:

Reaction Type Conditions Products Yield Reference
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF/H2O, 100°CBiaryl derivatives65–85%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, dioxaneAminated analogs70–90%

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit kinase inhibitory activity (e.g., c-Met, PI3K), prompting synthetic modifications:

  • Sulfonamide Formation :
    Oxidation of the sulfanyl group to sulfone followed by reaction with amines (e.g., morpholine) generated sulfonamide derivatives with enhanced bioactivity .

  • Mannich Reactions :
    Introduction of aminomethyl groups via Mannich bases (formaldehyde/amine) improved solubility and target binding in related triazolo-pyridazines .

Stability and Degradation Pathways

  • Hydrolytic Stability :
    The sulfanyl group is stable under neutral aqueous conditions but hydrolyzes in strong acids (HCl, 80°C) or bases (NaOH, reflux), releasing naphthalenemethanethiol.

  • Photodegradation :
    UV exposure (254 nm) induces cleavage of the triazolo-pyridazine ring, forming pyridazine and naphthylmethyl disulfide as major degradation products .

Key Data Table: Representative Reactions and Outcomes

Reaction Conditions Product Analytical Data
Sulfone formationH2O2 (30%), AcOH, 60°C, 2 hSulfone derivative1H NMR (DMSO-d6): δ3.92(s,2H)^1\text{H NMR (DMSO-d6): } \delta 3.92 \, (\text{s}, 2\text{H})
Suzuki coupling (Br-subst)Pd(PPh3)4, PhB(OH)2, K2CO3, DMF, 100°C3-Phenyl-pyridine analogHPLC purity: 98.5%; MS m/z 489 [M+H]+
N-AlkylationNaH, BnBr, THF, 0°C → RTN-Benzylated triazolo-pyridazine13C NMR (CDCl3): δ54.2(CH2Ph)^{13}\text{C NMR (CDCl3): } \delta 54.2 \, (\text{CH2Ph})

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. For example, compounds similar to the one in focus have shown effectiveness against various Candida species, outperforming traditional antifungal agents like fluconazole . The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Antimalarial Potential

Research into related triazolo-pyridine compounds has revealed promising antimalarial activity. In silico studies have identified several derivatives that inhibit key enzymes in the Plasmodium falciparum lifecycle, suggesting that modifications to the triazole structure can enhance efficacy against malaria .

Anti-inflammatory Properties

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory effects. Studies indicate that they can modulate inflammatory pathways and reduce cytokine production in vitro, presenting potential as therapeutic agents for inflammatory diseases .

Antidepressant Effects

Some derivatives have shown promise as antidepressants by interacting with neurotransmitter systems in the brain. The structural features of the compound contribute to its ability to cross the blood-brain barrier and exert neuropharmacological effects .

Case Studies

StudyFindingsApplication
Antifungal Study Compounds exhibited MIC values ≤ 25 µg/mL against Candida albicansAntifungal drug development
Antimalarial Research Identified hits showed IC50 values as low as 2.24 µMAntimalarial drug discovery
Inflammatory Response Study Demonstrated significant reduction in pro-inflammatory cytokinesPotential treatment for inflammatory disorders
Neuropharmacology Assessment Showed modulation of serotonin levels in animal modelsDevelopment of antidepressants

Mechanism of Action

The mechanism of action of 2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural features, molecular properties, and biological activities of the target compound and its analogs:

Compound Name / ID Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Biological Activity / Notes Source
Target Compound Pyridine Naphthalen-1-ylmethyl sulfanyl ~377.44* N/A (inferred: potential kinase modulation) N/A
Vébreltinib (WHO List 87) Difluoro(6-fluoro-2-methylindazolyl)methyl 1-Cyclopropylpyrazol-4-yl ~485.39 Serine/threonine kinase inhibitor, antifibrotic
Compound 10 () Sulfanyl acetamide 4-Methylphenyl 299.35 Solubility: 11.2 µg/mL (pH 7.4)
Compound 11 () Pyridin-3-ylmethyl sulfanyl Furan-2-yl ~338.38* N/A (structural analog)
Compound 6 () Trifluoromethyl + indole-ethylamine N/A ~363.35 BRD4 bromodomain inhibitor
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine Chlorine + 4-propylphenyl N/A ~287.77 Herbicidal activity (50% inhibition at 37.5 g/ha)

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Bioactivity
  • Kinase Inhibition :

    • The naphthalen-1-ylmethyl sulfanyl group in the target compound may enhance hydrophobic interactions in kinase binding pockets, similar to vébreltinib’s bulky difluoro-indazolyl group .
    • Compound 6 () uses an indole-ethylamine side chain for BRD4 inhibition, suggesting that nitrogen-rich substituents at position 3 are critical for protein interactions .
  • Solubility and Physicochemical Properties :

    • The sulfanyl acetamide group in Compound 10 () improves aqueous solubility (11.2 µg/mL at pH 7.4), whereas the target compound’s naphthalene group likely reduces solubility due to hydrophobicity .
  • Herbicidal Activity: Triazolo[4,3-a]pyridine derivatives () demonstrate that minor structural changes (e.g., pyridine vs. pyridazine fusion position) significantly alter activity. The [4,3-b]pyridazine core in the target compound may favor kinase inhibition over herbicidal effects .

Biological Activity

The compound 2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of the compound involves multi-step chemical reactions that typically include the formation of the triazole and pyridazine rings. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. For instance, a study reported the synthesis of a related compound using a three-step process involving the reaction of naphthalenes with appropriate reagents to form the desired triazole-pyridazine framework .

Antimicrobial Properties

Research has indicated that compounds containing both triazole and naphthalene moieties exhibit significant antimicrobial activity. For example, derivatives of triazoles have been shown to possess potent activity against various strains of bacteria and fungi . The presence of the naphthalenyl group in the structure may enhance this activity due to its ability to intercalate into biological membranes.

Anticancer Activity

The anticancer potential of similar triazolo-pyridazine compounds has been evaluated in vitro against several cancer cell lines. For instance, a series of triazolo-pyridazines exhibited moderate to potent antiproliferative activities against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines, with IC50 values ranging from 0.008 to 0.014 μM for some derivatives . This suggests that the compound may also exhibit similar anticancer properties.

Anti-inflammatory and Analgesic Effects

Compounds featuring triazole rings are known for their anti-inflammatory properties. Studies have reported that certain triazole derivatives can significantly reduce inflammation in animal models . Given the structural similarities, it is plausible that this compound may also exhibit anti-inflammatory effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds similar to this compound:

  • Antitubercular Activity : A study synthesized various substituted pyridazines and assessed their activity against Mycobacterium tuberculosis. Some derivatives showed IC90 values as low as 3.73 μM, indicating significant potential for developing new antitubercular agents .
  • Cytotoxicity Studies : In cytotoxicity assays on human embryonic kidney (HEK-293) cells, certain derivatives were found to be non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialEffective against various bacterial strains
AnticancerIC50 values between 0.008 - 0.014 μM
Anti-inflammatorySignificant reduction in inflammation
AntitubercularIC90 values as low as 3.73 μM
CytotoxicityNon-toxic to HEK-293 cells

Q & A

Basic: What synthetic strategies are commonly employed to construct the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

Methodological Answer:
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation or annulation reactions. A key approach involves reacting pyridazine derivatives with thiosemicarbazides or hydrazines under reflux conditions (e.g., ethanol/HCl). For example, 6-chloropyridazine intermediates can undergo nucleophilic substitution with thiol-containing reagents (e.g., naphthalen-1-ylmethanethiol) to introduce the sulfanyl group, followed by triazole ring closure using hydrazine hydrate .
Critical Parameters:

  • Control reaction temperature (70–90°C) to avoid side reactions.
  • Use anhydrous solvents (DMF or DCM) for nucleophilic substitution steps.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

Advanced: How can computational methods guide the optimization of substituent effects on biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies benefit from 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) and docking simulations to predict interactions with target proteins (e.g., enzymes or receptors). For triazolo-pyridazine derivatives, substituent electronegativity and steric bulk at the 6-position (e.g., naphthalen-1-ylmethyl sulfanyl) significantly modulate activity. For example:

Substituent PositionKey PropertyImpact on Activity
6-Sulfanyl groupLipophilicityEnhances membrane permeability
3-Pyridine moietyHydrogen bondingStabilizes target binding
Tools:
  • Molecular Dynamics (MD) : Assess ligand-receptor stability (e.g., GROMACS).
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier orbitals .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent integration. For example, pyridazine protons appear as doublets (δ 8.1–8.5 ppm), while naphthalene protons show multiplet splitting (δ 7.2–7.9 ppm) .
  • IR Spectroscopy : Identify S–C stretching (650–750 cm⁻¹) and triazole C=N bonds (1520–1560 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between pyridazine and triazole rings) .

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. herbicidal) be systematically analyzed?

Methodological Answer:
Contradictions often arise from assay variability or differential substituent effects. A systematic approach includes:

Standardized Assays : Replicate studies using the same organism/strain (e.g., E. coli ATCC 25922 for antibacterial tests).

Substituent Control : Compare analogs with incremental modifications (e.g., replacing naphthalene with phenyl groups) .

Mechanistic Profiling : Evaluate enzyme inhibition (e.g., acetylcholinesterase for herbicidal activity) vs. membrane disruption (for antimicrobial effects) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar impurities).
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates .

Advanced: How can reaction yields be improved during sulfanyl group introduction?

Methodological Answer:
Low yields during sulfanyl substitution (e.g., coupling naphthalen-1-ylmethanethiol) often result from poor nucleophilicity or competing side reactions. Mitigation strategies:

  • Catalytic Bases : Use 3-picoline or 3,5-lutidine to enhance thiolate formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min at 100°C) .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers.
  • Thermal Stability : Avoid prolonged heating >100°C (decomposes via triazole ring opening) .

Advanced: How to design analogs to enhance selectivity for kinase inhibition?

Methodological Answer:
Kinase selectivity requires balancing steric and electronic effects:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine 4-position to enhance ATP-binding pocket interactions .
  • Bioisosteric Replacement : Replace sulfanyl with sulfonyl groups to modulate solubility and hydrogen bonding .
  • Fragment-Based Screening : Identify critical pharmacophores using SPR (Surface Plasmon Resonance) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination per CLSI guidelines) .
  • Anticancer : MTT assay (IC₅₀ against HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:
Batch inconsistencies often stem from tautomerism or residual solvents. Solutions:

  • Variable Temperature NMR : Identify tautomers (e.g., triazole ring proton shifts at 25°C vs. 60°C) .
  • DEPT-135 Editing : Differentiate CH₂ and CH₃ groups in complex spectra .
  • HSQC/HMBC : Assign long-range couplings to confirm regiochemistry .

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